molecular formula C7H4BrNS B2770151 7-Bromo-1,2-benzothiazole CAS No. 139036-97-8

7-Bromo-1,2-benzothiazole

Cat. No.: B2770151
CAS No.: 139036-97-8
M. Wt: 214.08
InChI Key: LARBSDOBTWXILM-UHFFFAOYSA-N
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Description

7-Bromo-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a bromine atom at the 7th position This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties

Scientific Research Applications

7-Bromo-1,2-benzothiazole has a wide range of applications in scientific research:

Future Directions

The future directions in the research of benzothiazole derivatives, including 7-Bromo-1,2-benzothiazole, involve the development of novel synthetic pathways and the exploration of their biological activity. This includes the development of new benzothiazole-based anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules are being compared with the standard reference drugs .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been shown to exhibit a broad spectrum of biological effects . They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Benzothiazole derivatives, including 7-Bromo-1,2-benzothiazole, have been reported to have significant effects on various types of cells . They have been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Benzothiazole derivatives have been investigated for their effects at various dosages in animal models .

Metabolic Pathways

Benzothiazole derivatives have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a protein can provide valuable insights into its functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2-benzothiazole can be achieved through various methods. One common approach involves the bromination of 1,2-benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. Another method includes the cyclization of 2-aminobenzenethiol with brominated precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzothiazoles, oxidized derivatives, and coupled products with extended conjugation or additional functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzothiazole
  • 4,7-Dibromobenzo[c]-1,2,5-thiadiazole
  • Benzoxazole

Uniqueness

7-Bromo-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other brominated benzothiazoles, it offers a different set of properties that can be exploited in various applications. Its unique structure allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

7-bromo-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARBSDOBTWXILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139036-97-8
Record name 7-bromo-1,2-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of crude 1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine (7 g) and p-toluenesulfonic acid (730 mg, 3.88 mmol) in n-butanol (100 mL) was heated to reflux for 16 h. n-Butanol was evaporated, water (100 mL) and saturated aqueous sodium bicarbonate (50 mL) were added and the mixture was extracted with DCM (3×80 mL). The combined organic fractions were dried over anhydrous sodium sulfate, filtered and concentrated to afford 900 mg (17%) of the crude title compound as a brown solid. 1H NMR (300 MHz, CDCl3): δ 7.26-7.40 (t, J=8.1 Hz, 1H), 7.62 (d, J=6.9 Hz, 1H), 8.02 (d, J=8.4 Hz, 1H), 9.04 (s, 1H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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